molecular formula C8H13LiO4 B13569096 Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate

Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate

Cat. No.: B13569096
M. Wt: 180.2 g/mol
InChI Key: QFXZKYDXJIVFGJ-UHFFFAOYSA-M
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Description

Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate is an organic compound with the molecular formula C8H13LiO4 It is a lithium salt of 4,5-dihydroxycycloheptane-1-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate typically involves the reaction of 4,5-dihydroxycycloheptane-1-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient crystallization techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a component in lithium-ion batteries.

Mechanism of Action

The mechanism of action of Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3), which play crucial roles in cellular signaling and metabolism . These interactions lead to various downstream effects, including modulation of neurotransmitter levels and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

  • Lithium-1,4,5,8-naphthalenetetracarboxylate (Li-NTC)
  • Lithium [1,1′-biphenyl]-3,3′,4,4′-tetracarboxylate (Li 4-BPTC)
  • Tetralithium 1,2,4,5-benzenetetracarboxylate (Li 4 BTC)

Uniqueness

Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike other lithium carboxylates, it contains hydroxyl groups that can participate in additional chemical reactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H13LiO4

Molecular Weight

180.2 g/mol

IUPAC Name

lithium;4,5-dihydroxycycloheptane-1-carboxylate

InChI

InChI=1S/C8H14O4.Li/c9-6-3-1-5(8(11)12)2-4-7(6)10;/h5-7,9-10H,1-4H2,(H,11,12);/q;+1/p-1

InChI Key

QFXZKYDXJIVFGJ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CC(C(CCC1C(=O)[O-])O)O

Origin of Product

United States

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